molecular formula C12H19NO2 B303381 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione

Cat. No. B303381
M. Wt: 209.28 g/mol
InChI Key: RNMITNMDEITZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, also known as TTA, is a chemical compound that has gained attention in scientific research due to its unique properties. TTA is an electron transport inhibitor, which means it can block the flow of electrons in biological systems. This property has led to numerous studies on TTA's effects on cellular processes and potential therapeutic applications.

Mechanism of Action

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione acts as an electron transport inhibitor by binding to complex II of the mitochondrial electron transport chain. This disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS can lead to apoptosis in cancer cells and neuroprotection in healthy cells.
Biochemical and Physiological Effects
3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neuroprotection, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been found to improve glucose uptake and reduce inflammation in animal models of diabetes. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has also been shown to improve cognitive function and reduce anxiety in animal models of stress.

Advantages and Limitations for Lab Experiments

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's unique properties make it a valuable tool for studying cellular processes and potential therapeutic applications. However, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on the electron transport chain can also make it difficult to interpret experimental results. Additionally, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's potential toxicity and limited solubility can make it challenging to use in certain experimental settings.

Future Directions

There are numerous potential future directions for 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione research. Some areas of interest include:
1. Further studies on 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on mitochondrial function and potential therapeutic applications in neurodegenerative diseases.
2. Investigation of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on other cellular processes, such as autophagy and immune function.
3. Development of more efficient synthesis methods and modifications to 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's chemical structure to improve its solubility and reduce potential toxicity.
4. Exploration of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's potential as a diagnostic tool for cancer and other diseases.
5. Investigation of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on different types of cancer and potential combination therapies with other drugs.
Conclusion
3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, or 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, is a unique chemical compound with potential therapeutic applications in cancer therapy, neuroprotection, and mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's electron transport inhibiting properties make it a valuable tool for scientific research, but its potential toxicity and limited solubility can also pose challenges. Future research on 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on different cellular processes and potential therapeutic applications will continue to expand our understanding of this compound's potential.

Synthesis Methods

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate and diethylamine, followed by cyclization and oxidation. This method has been optimized to produce high yields of pure 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione.

Scientific Research Applications

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been extensively studied for its potential applications in cancer therapy, neuroprotection, and mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the electron transport chain. Additionally, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been found to protect against neurodegenerative diseases by reducing oxidative stress and improving mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.

properties

Product Name

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-tert-butyl-4-(diethylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H19NO2/c1-6-13(7-2)9-8(12(3,4)5)10(14)11(9)15/h6-7H2,1-5H3

InChI Key

RNMITNMDEITZAH-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C(=O)C1=O)C(C)(C)C

Canonical SMILES

CCN(CC)C1=C(C(=O)C1=O)C(C)(C)C

Origin of Product

United States

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